molecular formula C48H76O18 B043633 Dehydrosoyasaponin I CAS No. 117210-14-7

Dehydrosoyasaponin I

Cat. No. B043633
CAS RN: 117210-14-7
M. Wt: 941.1 g/mol
InChI Key: CROUPKILZUPLQA-MVVLPMKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydrosoyasaponin I is a natural compound that is found in soybeans. It is a triterpenoid saponin that has been shown to have a variety of biological activities. In recent years, there has been an increasing interest in this compound due to its potential use in the treatment of various diseases.

Scientific Research Applications

  • Pest Control and Food Preservation : It's been found as a minor component in yellow field peas with antifeedant and insecticidal properties, indicating potential applications in pest control and food preservation (Taylor et al., 2006).

  • Potassium Channel Opener : Dehydrosoyasaponin I, as a component of Desmodium adscendens, is recognized as a high-affinity activator of calcium-dependent potassium channels. This makes it the most potent known potassium channel opener, which may have implications in medical treatments (McManus et al., 1993).

  • Bioinsecticide Against Rice Weevils : It, along with lysolecithins from field pea extracts, shows potential as bioinsecticides against rice weevils, which could be beneficial in field crops and livestock feeds (Taylor et al., 2004).

  • Biotechnological Production of Therapeutic Peptides : NisB, the dehydrase of lantibiotic nisin, can effectively modify non-lantibiotic peptides. This enables the biotechnological production of dehydroresidue-containing and/or thioether-bridged therapeutic peptides with enhanced stability and/or activity, which can have broad applications in medicine (Kluskens et al., 2005).

  • Maxi-K Channel Activation : Maxi-K channel activation by DHS-I involves a high-order reaction, with at least three to four molecules binding to maximally activate the channel. This activation may differentiate between calcium- and voltage-dependent gating mechanisms and thus could have significant implications in understanding cellular mechanisms (Giangiacomo et al., 1998).

  • Formation of Dehydroalanine from Phosphoserine : DNA can catalyze the formation of dehydroalanine from phosphoserine, offering a new method for site-specific enzymatic synthesis of Dha in peptide substrates. This finding opens up new avenues for peptide-based drug development (Chandrasekar et al., 2015).

Safety and Hazards

Dehydrosoyasaponin I is intended for research use only and is not for human or veterinary use .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dehydrosoyasaponin I involves the conversion of Soyasaponin I into Dehydrosoyasaponin I through a series of chemical reactions.", "Starting Materials": [ "Soyasaponin I", "Methanol", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Ethanol", "Chloroform", "Water" ], "Reaction": [ "Soyasaponin I is dissolved in methanol.", "Hydrogen peroxide and sodium hydroxide are added to the solution.", "The mixture is stirred and heated at a temperature of 60-70°C for 6-7 hours.", "The reaction mixture is cooled and filtered.", "Acetic acid is added to the filtrate to adjust the pH.", "The solution is extracted with chloroform.", "The chloroform layer is separated and evaporated to dryness.", "The residue is dissolved in ethanol and filtered.", "The filtrate is evaporated to dryness.", "The resulting product is Dehydrosoyasaponin I." ] }

CAS RN

117210-14-7

Molecular Formula

C48H76O18

Molecular Weight

941.1 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)/t21-,23-,24+,25+,26+,28-,29-,30-,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-,42?,44+,45-,46+,47+,48+/m0/s1

InChI Key

CROUPKILZUPLQA-MVVLPMKLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](OC3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

melting_point

272-280°C

physical_description

Solid

synonyms

dehydrosoyasaponin I
DHS-I

Origin of Product

United States

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